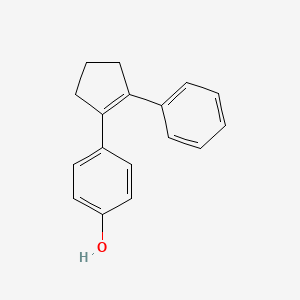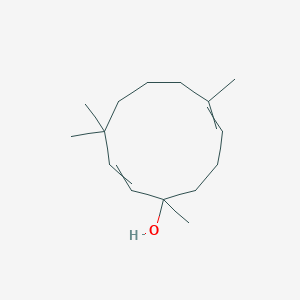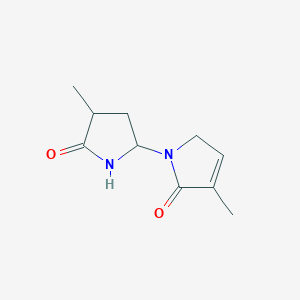
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes both pyrrolidinyl and pyrrolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated derivative.
科学的研究の応用
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-3-pyrrolin-2-one: This compound has a similar structure but differs in the position of the double bond.
1,5-Dihydro-3-methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-2H-pyrrol-2-one: Another structural isomer with slight variations in the arrangement of atoms.
Uniqueness
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
114020-01-8 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-methyl-1-(4-methyl-5-oxopyrrolidin-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-4-12(10(6)14)8-5-7(2)9(13)11-8/h3,7-8H,4-5H2,1-2H3,(H,11,13) |
InChIキー |
ASTXJGGHDAJLLS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1=O)N2CC=C(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


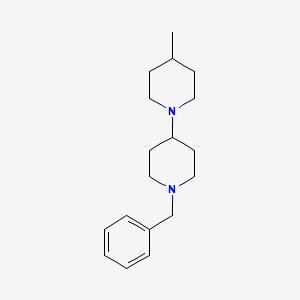
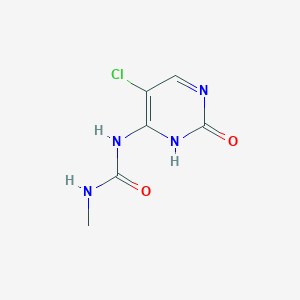

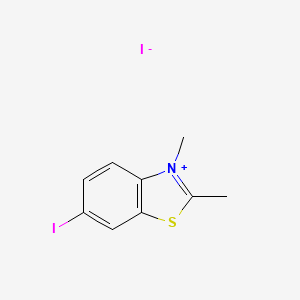
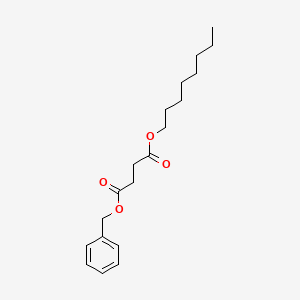
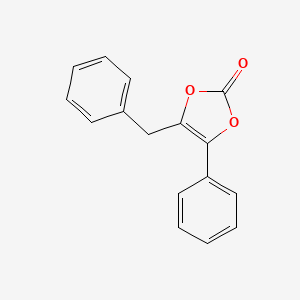

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

